Lipophilicity Advantage over 3-Benzylazetidine
3-(Cycloheptylmethyl)azetidine exhibits a calculated LogP value of 2.67, which is 0.87 units higher than that of 3-benzylazetidine (XLogP3-AA 1.8) [1]. This difference corresponds to a ~7.4-fold increase in partition coefficient (P) and indicates greater lipophilicity, a parameter known to correlate with enhanced passive membrane permeability in many drug discovery contexts.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.67 |
| Comparator Or Baseline | 3-Benzylazetidine (LogP = 1.8) |
| Quantified Difference | ΔLogP = +0.87 (target more lipophilic) |
| Conditions | Calculated LogP (Fluorochem) vs. PubChem XLogP3-AA |
Why This Matters
A higher LogP may be strategically advantageous when designing compound libraries for CNS penetration or when modifying the solubility/permeability balance of a lead series.
- [1] PubChem. 3-Benzylazetidine, XLogP3-AA: 1.8. Computed by XLogP3 3.0 (PubChem release 2025.09.15). View Source
